molecular formula C18H19ClN4O3S B2592962 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1172461-84-5

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2592962
CAS No.: 1172461-84-5
M. Wt: 406.89
InChI Key: UXARHSQPDSVBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a synthetic chemical compound of significant interest in life sciences and agricultural research. This molecule features a complex structure incorporating both a 1,3-benzothiazole core, substituted with chloro and methoxy groups, and a 1-methyl-1H-pyrazole ring, linked via a carboxamide bridge to a tetrahydrofuran (oxolan) moiety. Compounds containing benzothiazole and pyrazole scaffolds are frequently explored in medicinal chemistry and agrochemical research for their potential biological activities . Specifically, structurally related molecules have been studied for their fungicidal properties, indicating this compound's potential value in the development of new agents for controlling phytopathogenic fungi . Its precise mechanism of action is a subject of ongoing investigation, but its molecular architecture suggests it may interact with specific enzymatic targets. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3S/c1-22-13(7-8-20-22)17(24)23(10-11-4-3-9-26-11)18-21-15-14(25-2)6-5-12(19)16(15)27-18/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXARHSQPDSVBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Pyrazole Ring: The pyrazole ring is typically introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Attachment of the Oxolane Moiety: The oxolane moiety can be introduced through a nucleophilic substitution reaction involving an appropriate oxirane derivative.

    Final Coupling Reaction: The final step involves coupling the benzothiazole and pyrazole intermediates through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.

Chemical Reactions Analysis

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and oxolane moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the benzothiazole ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in biological studies to investigate its antimicrobial, anticancer, and anti-inflammatory properties. The compound has shown promising activity against various bacterial and fungal strains, as well as cancer cell lines.

    Medicine: The compound is being explored as a potential therapeutic agent for the treatment of infectious diseases, cancer, and inflammatory disorders. Its unique structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as kinases and proteases, which play key roles in cell signaling and metabolism. Additionally, the compound can bind to DNA and RNA, interfering with their replication and transcription processes. These interactions result in the inhibition of cell growth and proliferation, making the compound effective against cancer cells and microbial pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and analogs from the provided evidence:

Compound Core Structure Key Substituents Molecular Formula Notable Features
Target Compound Benzothiazole + pyrazole 7-Cl, 4-OCH₃ (benzothiazole); 1-CH₃ (pyrazole); oxolane-CH₂ (amide) ~C₁₉H₂₀ClN₃O₃S Combines electron-withdrawing (Cl, OCH₃) and polar (oxolane) groups
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, ) Pyrazole + aryl 4-CN, 1-Ph (pyrazole); 3-CH₃, 5-Cl (pyrazole) C₂₁H₁₅ClN₆O Aryl-rich; lacks benzothiazole; higher nitrogen content
N-(7-Chloro-4-methoxybenzothiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide HCl Benzothiazole + pyrazole 7-Cl, 4-OCH₃ (benzothiazole); 1,3-CH₃ (pyrazole); morpholine-CH₂CH₂ (amide) C₂₀H₂₅Cl₂N₅O₃S Morpholine ethyl group enhances solubility; hydrochloride salt improves stability
4-Chloro-1-(2-methylpropyl)-N-(2-phenyl-1H-benzimidazol-6-yl)-1H-pyrazole-5-carboxamide (K9O, ) Benzimidazole + pyrazole 4-Cl (pyrazole); 2-methylpropyl (pyrazole); 2-Ph (benzimidazole) C₂₁H₂₀ClN₅O Bulky benzimidazole-phenyl substituent; hydrophobic isobutyl chain

Key Observations :

  • Solubility : The oxolane methyl group in the target compound likely improves aqueous solubility relative to the morpholine ethyl group in ’s analog, which may have higher polarity but lower membrane permeability .
  • Steric Hindrance : Compounds like K9O () exhibit steric bulk from benzimidazole-phenyl groups, which could reduce binding affinity in enzyme pockets compared to the target compound’s compact benzothiazole-pyrazole scaffold .

Key Observations :

  • Synthesis : The target compound likely requires coupling reagents like EDCI/HOBt for amide bond formation, similar to ’s derivatives. Yields for pyrazole carboxamides in range from 62–71%, suggesting moderate efficiency .
  • Melting Points: Higher melting points in 3d (181–183°C) vs. 3a (133–135°C) correlate with increased polarity from fluorine substituents. The target compound’s oxolane group may similarly elevate its melting point relative to non-polar analogs .
Pharmacological Potential (Inferred from Structural Analogues)

While direct biological data for the target compound is unavailable, insights can be drawn from analogs:

  • Benzothiazole Derivatives : Compounds with 7-Cl and 4-OCH₃ substituents (e.g., ’s HCl salt) are often explored as kinase inhibitors due to their planar aromatic systems and hydrogen-bonding capacity .
  • Pyrazole Carboxamides : Derivatives like 3a–3p () show moderate yields and stability, suggesting the target compound’s pyrazole-methyl group may confer similar synthetic feasibility .
  • Benzimidazole Analogs : K9O’s benzimidazole core () is associated with anticancer activity, but its bulky substituents may limit bioavailability compared to the target compound’s streamlined structure .

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various scientific studies and reviews.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN4O2SC_{20}H_{21}ClN_{4}O_{2}S, with a molecular weight of approximately 412.9 g/mol. The structure features a benzothiazole core, which is known for its pharmacological properties, and a pyrazole moiety that enhances its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with suitable aldehydes or ketones.
  • Chlorination and Methoxylation : The introduction of chloro and methoxy groups at specific positions on the benzothiazole ring.
  • Attachment of the Pyrazole Ring : This involves nucleophilic substitution reactions where pyrazole derivatives react with the benzothiazole derivative under basic conditions.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A review highlighted that various derivatives demonstrate cytotoxic effects against different cancer cell lines, including breast and lung cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation markers in vitro. Studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Its effectiveness varies depending on the concentration and specific bacterial species tested. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells, revealing an IC50 value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutic agents.
  • Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan in rats, administration of this compound significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, highlighting its potential as an antimicrobial agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or inflammatory pathways.
  • Receptor Binding : It may modulate receptor activities on cell surfaces influencing cellular responses.

Q & A

Q. What are the key synthetic routes for synthesizing N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide?

The synthesis involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Substitution reactions to introduce the benzothiazole and tetrahydrofuran (oxolan) groups.
  • Coupling reactions (e.g., amide bond formation) between pyrazole-carboxylic acid derivatives and benzothiazole-amine intermediates. Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–120°C), and catalysts like triethylamine for base-mediated reactions .
  • Purification via column chromatography or recrystallization to achieve >95% purity.

Q. How is the structural integrity of this compound validated post-synthesis?

Analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and connectivity (e.g., methoxy at C4 of benzothiazole, methyl on pyrazole) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Intermediate Research Questions

Q. What structural features influence the compound’s biological activity?

  • The 7-chloro-4-methoxybenzothiazole moiety enhances lipophilicity and target binding, while the tetrahydrofuran (oxolan) group improves solubility .
  • Pyrazole methylation reduces metabolic degradation, as observed in analogs with similar substituents .
  • Comparative studies show that fluorine substitution (e.g., at benzothiazole C6) increases potency but may reduce solubility .

Q. How do reaction conditions (solvent, temperature) impact yield and purity?

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions but may require post-reaction extraction to remove residues .
  • Temperature : Elevated temperatures (>80°C) accelerate amide coupling but risk side reactions (e.g., oxidation of methoxy groups). Lower temperatures (40–60°C) are preferred for sensitive intermediates .
  • Catalyst optimization : Triethylamine or DMAP improves coupling efficiency in amide bond formation .

Advanced Research Questions

Q. How can computational methods optimize synthesis pathways for this compound?

  • Quantum chemical calculations (e.g., DFT) model reaction energetics to predict feasible pathways and transition states .
  • Reaction path search algorithms (e.g., artificial force-induced reaction method) identify low-energy routes for multi-step syntheses .
  • Machine learning analyzes historical reaction data to recommend solvent/catalyst combinations, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

  • Meta-analysis of SAR : Compare analogs with systematic substituent variations (e.g., methoxy vs. ethoxy at benzothiazole C4). For example, ethoxy groups may enhance membrane permeability but reduce target affinity .
  • In silico docking : Molecular dynamics simulations reveal how substituents alter binding to targets (e.g., steric clashes with bulky groups) .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 inhibition assays) to explain discrepancies between in vitro and in vivo activity .

Q. What advanced spectroscopic techniques characterize its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to receptors like kinases or GPCRs .
  • Cryo-Electron Microscopy (cryo-EM) : Visualizes compound-target complexes at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding interactions .

Data Analysis and Experimental Design

Q. How to design experiments for evaluating substituent effects on bioactivity?

  • Orthogonal array testing : Vary substituents (e.g., halogens, alkyl groups) at benzothiazole C7 or pyrazole N1 in a combinatorial library .
  • Dose-response assays : Use IC50/EC50 values to rank substituent efficacy (e.g., chloro vs. fluoro at C7) .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to optimize substituent combinations for maximal potency and minimal toxicity .

Q. What methodologies address low reproducibility in synthetic yields?

  • Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy detects intermediate formation and adjusts conditions dynamically .
  • Flow chemistry : Continuous reactors enhance reproducibility by standardizing mixing and heating parameters .
  • Robotic automation : High-throughput screening identifies optimal reagent stoichiometry and reaction times .

Comparative and Mechanistic Studies

Q. How does this compound compare to fluorinated benzothiazole-pyrazole analogs?

  • Electron-withdrawing effects : Fluorine at benzothiazole C6 increases electrophilicity, enhancing covalent binding to cysteine residues in targets .
  • Solubility trade-offs : Fluorine reduces aqueous solubility but improves blood-brain barrier penetration in CNS-targeted analogs .
  • Metabolic stability : Fluorine analogs show longer half-lives in hepatic microsome assays compared to chloro/methoxy derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.